molecular formula C13H17NO3 B13166979 N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

Cat. No.: B13166979
M. Wt: 235.28 g/mol
InChI Key: WTJHBOHISZBABI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a cyclopropylmethyl group attached to the acetamide nitrogen and a hydroxymethylphenoxy moiety at the acetamide’s α-position. The hydroxymethylphenoxy substituent contributes polarity, influencing solubility and hydrogen-bonding interactions.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

InChI

InChI=1S/C13H17NO3/c15-8-11-3-1-2-4-12(11)17-9-13(16)14-7-10-5-6-10/h1-4,10,15H,5-9H2,(H,14,16)

InChI Key

WTJHBOHISZBABI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)COC2=CC=CC=C2CO

Origin of Product

United States

Preparation Methods

Synthesis of the Phenoxyacetamide Intermediate

  • The phenoxyacetamide scaffold is commonly synthesized by reacting 2-(hydroxymethyl)phenol derivatives with haloacetamides or haloacetates under basic conditions.
  • For example, 2-(hydroxymethyl)phenol can be reacted with chloroacetamide in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
  • The reaction proceeds via nucleophilic substitution of the phenolic oxygen on the chloroacetamide, yielding 2-[2-(hydroxymethyl)phenoxy]acetamide.

Introduction of the Cyclopropylmethyl Group via Amide Coupling

  • The cyclopropylmethyl amine or its protected derivative is coupled to the phenoxyacetamide intermediate through amide bond formation.
  • Amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N,N'-dicyclohexylcarbodiimide (DCC), or newer reagents like HATU or COMU are employed in the presence of bases like triethylamine or diisopropylethylamine.
  • The coupling is typically carried out in solvents such as dichloromethane or DMF at ambient or slightly elevated temperatures.
  • This step yields N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide after purification.

Preparation of Cyclopropylmethyl Amine Precursor

  • Cyclopropylmethyl amine can be synthesized from cyclopropylmethyl alcohol by conversion to the corresponding halide (e.g., bromide or chloride) followed by nucleophilic substitution with ammonia or azide reduction.
  • Alternatively, reductive amination of cyclopropanecarboxaldehyde with ammonia or amine sources using sodium triacetoxyborohydride as a reducing agent has been reported.
  • This method provides a mild and efficient route to cyclopropylmethyl amine suitable for subsequent coupling.

Functional Group Transformations and Purification

  • The hydroxymethyl group on the phenoxy ring is introduced either by direct substitution or by reduction of a formyl precursor using mild reducing agents like sodium borohydride or catalytic hydrogenation.
  • Reaction progress and purity are monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectral methods (NMR, IR).
  • Final purification is achieved by column chromatography or recrystallization.
Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution 2-(hydroxymethyl)phenol + chloroacetamide, NaH, DMF 2-[2-(hydroxymethyl)phenoxy]acetamide
2 Amide coupling Phenoxyacetamide + cyclopropylmethyl amine, EDCI, base This compound
3 Reductive amination (if needed) Cyclopropanecarboxaldehyde + NH3, NaBH(OAc)3 Cyclopropylmethyl amine
4 Purification and analysis Chromatography, NMR, IR, HPLC Pure target compound
  • Literature indicates that the use of sodium triacetoxyborohydride in reductive amination provides high yields and selectivity for cyclopropylmethyl amine synthesis, minimizing side reactions.
  • Amide coupling efficiency is enhanced by using coupling reagents like HATU or EDCI combined with hindered organic bases, which reduce racemization and improve yields.
  • The phenoxyacetamide formation is sensitive to base strength and solvent choice; polar aprotic solvents like DMF facilitate nucleophilic substitution reactions effectively.
  • Spectral data (NMR, IR) confirm the integrity of the hydroxymethyl and amide functionalities, ensuring the correct structure of the final compound.
Preparation Step Methodology Key Reagents/Conditions Yield/Notes
Phenoxyacetamide synthesis Nucleophilic substitution 2-(hydroxymethyl)phenol, chloroacetamide, NaH, DMF High yield, requires anhydrous conditions
Cyclopropylmethyl amine synthesis Reductive amination Cyclopropanecarboxaldehyde, NH3, NaBH(OAc)3 Mild, high selectivity
Amide bond formation Coupling reaction EDCI/HATU, triethylamine, DCM/DMF Efficient, mild conditions
Purification Chromatography, recrystallization Silica gel, solvents High purity achieved

The preparation of this compound involves a multi-step synthetic route starting from 2-(hydroxymethyl)phenol and cyclopropylmethyl amine precursors. Key steps include nucleophilic substitution to form the phenoxyacetamide core, reductive amination to prepare the cyclopropylmethyl amine, and amide coupling under mild conditions. Optimization of reagents and reaction conditions has been extensively studied to maximize yield and purity. Analytical techniques such as NMR and HPLC are essential for monitoring the synthesis and confirming the structure of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)phenoxyacetamide.

    Reduction: Formation of N-(cyclopropylmethyl)-2-[2-(aminomethyl)phenoxy]acetamide.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide is a synthetic organic compound with a unique molecular structure, including a cyclopropylmethyl group and a phenoxy group with a hydroxymethyl substituent. It has a molecular weight of approximately 235.28 g/mol. This compound is potentially useful in pharmacology, particularly in the development of therapeutic agents.

Potential Applications in Medicinal Chemistry

This compound's structural features make it a candidate for various applications, especially in medicinal chemistry.

Pharmacological Potential

  • The compound may serve as a lead for developing new pharmaceuticals targeting inflammation and pain pathways.
  • Modifications to its structure may improve its efficacy or reduce its toxicity.

Interaction Studies

  • Essential for understanding its pharmacodynamics and pharmacokinetics.
  • Preliminary data suggest potential interactions with specific enzymes or receptors involved in inflammatory responses.
  • Further studies, such as molecular docking and binding assays, are needed to clarify these interactions.

Chemical Reactivity and Synthesis

The reactivity of this compound is influenced by its functional groups. The acetamide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. The hydroxymethyl group can participate in oxidation reactions, potentially converting into aldehyde or carboxylic acid derivatives depending on the conditions.

Synthesis typically involves several steps, using standard laboratory techniques such as refluxing, distillation, and chromatography for purification.

Structural Similarity and Biological Effects

The specific combination of cyclopropyl and phenoxy functionalities in N-(cyclopropylmethyl)-2-phenoxyacetamide may provide distinct binding characteristics and biological effects compared to similar compounds. Its potential as a modulator of TRPM8 positions it as a valuable candidate for further research in pain management therapies.

Safety and Efficacy Considerations

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The cyclopropylmethyl group and phenoxyacetamide moiety may play crucial roles in binding to these targets and influencing their function.

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacological Activity Comparison

Compound Biological Activity Mechanism Insights Reference
N-(1,7,7-Trimethylbicycloheptan-2-yl) Anti-inflammatory (50% edema reduction) Steric bulk prolongs activity
2-(4-Dioxopurinyl)phenoxy acetamide Kinase inhibition (IC50 ~10 nM) Purine-mediated ATP binding
Target Compound Not reported Hydroxymethyl may enhance solubility

Key Insights and Limitations

  • Synthetic Accessibility : The target compound’s lack of halogens or sulfonyl groups simplifies synthesis compared to and derivatives but may limit electrophilic reactivity.
  • Safety Considerations : Unlike halogenated analogues (), the hydroxymethyl group may reduce toxicity risks, but thorough toxicological studies are absent .

Biological Activity

N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to an acetamide backbone, with a phenoxy group linked via a hydroxymethyl substituent. The molecular formula and structural representation can be denoted as follows:

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O3_{3}
  • SMILES Notation : O=C(COc1ccccc1)NCC1CC1

This unique structure suggests various possible interactions with biological targets, particularly in the realm of medicinal chemistry.

Biological Activity Overview

This compound has demonstrated several biological activities that warrant further exploration:

1. Interaction with TRPM8

Research indicates that compounds structurally similar to this compound can effectively modulate TRPM8 channels. This modulation could lead to analgesic effects, as TRPM8 is known for its role in mediating pain sensation. A study highlighted that derivatives interacting with this receptor could alleviate pain through sensory pathways.

2. Anticancer Activity

A study on phenoxy derivatives demonstrated their ability to induce apoptosis in cancer cell lines. For instance, compounds similar in structure to this compound showed significant cytotoxicity against hepatocellular carcinoma (HCC) cells by upregulating pro-apoptotic markers while inhibiting survival pathways .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4-HPPPHuh7 (HCC)10DNA damage induction
This compoundTBDTBDTRPM8 modulation

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in its class:

  • 4-Phenoxyphenol Derivatives : These have shown efficacy against various cancer cell lines through mechanisms involving tubulin dynamics and apoptosis induction .
  • NSAIDs and Analgesics : Compounds like CGP 28238 exhibit potent anti-inflammatory properties but with gastrointestinal tolerability advantages over traditional NSAIDs .

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